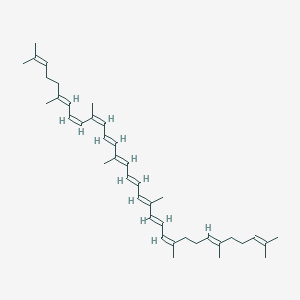

7,9,9'-Tri-cis-neurosporene

Descripción

Propiedades

Número CAS |

10467-46-6 |

|---|---|

Fórmula molecular |

C40H58 |

Peso molecular |

538.9 g/mol |

Nombre IUPAC |

(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene |

InChI |

InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |

Clave InChI |

ATCICVFRSJQYDV-IFJQPPEWSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C\C=C(/C)\CCC=C(C)C)\C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Origen del producto |

United States |

Enzymatic and Metabolic Elucidation of 7,9,9 Tri Cis Neurosporene Biosynthesis

Upstream Precursors and Initial Desaturation/Isomerization Steps Leading to ζ-Carotene Isomers

The journey to 7,9,9'-tri-cis-neurosporene begins with the foundational molecule for all carotenoids, phytoene (B131915). The initial steps involve a sequence of desaturation and isomerization reactions that progressively introduce conjugated double bonds and establish the specific stereochemistry required for subsequent enzymatic transformations.

Formation of 15-cis-Phytoene (B30313) and its Desaturation by Phytoene Desaturase (PDS)

The carotenoid biosynthesis pathway is initiated by the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid, to form the first C40 carotenoid, 15-cis-phytoene. nih.govfrontiersin.orgebi.ac.uk This reaction is catalyzed by the enzyme phytoene synthase (PSY), which is a major rate-limiting step in carotenogenesis. frontiersin.org

Following its synthesis, 15-cis-phytoene undergoes desaturation by the enzyme phytoene desaturase (PDS). PDS introduces two double bonds into the phytoene backbone, converting it into 9,15,9'-tri-cis-ζ-carotene. wikipedia.orguni-konstanz.denih.gov This process occurs via the intermediate 9,15-di-cis-phytofluene. uni-konstanz.denih.gov PDS is a flavoprotein that utilizes FAD as a cofactor and is localized to the plastid membranes in plants and cyanobacteria. wikipedia.orguni-konstanz.denih.gov The reaction mechanism involves the transfer of electrons from the carotenoid substrate to FAD, which is then reoxidized by plastoquinone. uni-konstanz.denih.gov

Isomerization of 9,15,9'-Tri-cis-ζ-Carotene by ζ-Carotene Isomerase (Z-ISO) to 9,9'-Di-cis-ζ-Carotene

The product of PDS, 9,15,9'-tri-cis-ζ-carotene, is not the direct substrate for the next desaturase in the pathway. oup.com An essential isomerization step is required, which is catalyzed by ζ-carotene isomerase (Z-ISO). oup.comwikipedia.org Z-ISO specifically converts the 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, resulting in the formation of 9,9'-di-cis-ζ-carotene. oup.comuniprot.org This isomerization is crucial as the subsequent enzyme, ζ-carotene desaturase (ZDS), requires the 9,9'-di-cis isomer as its substrate. oup.com Z-ISO is a heme-containing enzyme and its activity is dependent on the redox state of the plastids. nih.govnih.govnih.gov In the absence of Z-ISO activity, such as in dark-grown tissues or in specific mutants, 9,15,9'-tri-cis-ζ-carotene accumulates. oup.comnih.gov However, light can partially compensate for the lack of Z-ISO by promoting non-enzymatic photoisomerization of the 15-cis double bond. nih.govnih.govnih.gov

Biosynthesis of this compound

With the formation of 9,9'-di-cis-ζ-carotene, the stage is set for the direct synthesis of this compound through the action of ζ-carotene desaturase.

Catalytic Activity of ζ-Carotene Desaturase (ZDS) in Forming this compound

ζ-Carotene desaturase (ZDS) is the key enzyme responsible for the conversion of 9,9'-di-cis-ζ-carotene into more desaturated carotenoids. ZDS introduces two additional double bonds into the carotenoid backbone. The first of these desaturation steps converts 9,9'-di-cis-ζ-carotene into this compound. bioone.orgnih.govwiley.comebi.ac.uk This reaction specifically occurs at the C7 position of the polyene chain.

Stereospecificity and Substrate Utilization by ZDS in the Formation of this compound

ZDS exhibits a high degree of stereospecificity, preferentially utilizing 9,9'-di-cis-ζ-carotene as its substrate. oup.comnih.gov While other isomers of ζ-carotene may be present, they are generally not converted by ZDS, or are converted at much lower efficiencies. For instance, 9-cis-ζ-carotene can be desaturated to 7,9-di-cis-neurosporene, but this is considered a dead-end product in the main pathway. nih.gov The enzyme's active site is structured to accommodate the specific cis-configuration of its substrate, leading to the formation of the tri-cis isomer of neurosporene (B1235373).

Subsequent Metabolic Transformations of this compound

This compound is a transient intermediate in the carotenoid biosynthetic pathway and is further metabolized to produce other important carotenoids. The primary subsequent reaction is a second desaturation step, also catalyzed by ZDS, which converts this compound into 7,9,7',9'-tetra-cis-lycopene (prolycopene). bioone.orgnih.govebi.ac.uk

Following the action of ZDS, the poly-cis carotenoids, including this compound and prolycopene (B1248880), are substrates for another isomerase, carotene cis-trans isomerase (CRTISO). CRTISO is responsible for converting the cis double bonds at the C7, C9, C7', and C9' positions to the all-trans configuration, ultimately leading to the formation of all-trans-lycopene. bioone.orgnih.govnih.gov All-trans-lycopene is a critical branch point in the pathway, serving as the precursor for the synthesis of cyclic carotenoids such as β-carotene and α-carotene. nih.gov

Table 1: Enzymes in the Biosynthesis of this compound and Related Compounds

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

|---|---|---|---|

| Phytoene synthase | PSY | Geranylgeranyl pyrophosphate (GGPP) | 15-cis-Phytoene |

| Phytoene desaturase | PDS | 15-cis-Phytoene | 9,15,9'-Tri-cis-ζ-carotene |

| ζ-Carotene isomerase | Z-ISO | 9,15,9'-Tri-cis-ζ-carotene | 9,9'-Di-cis-ζ-carotene |

| ζ-Carotene desaturase | ZDS | 9,9'-Di-cis-ζ-carotene | This compound |

| ζ-Carotene desaturase | ZDS | This compound | 7,9,7',9'-Tetra-cis-lycopene (Prolycopene) |

| Carotene cis-trans isomerase | CRTISO | This compound, Prolycopene | All-trans-lycopene |

Further Desaturation by ZDS to 7,9,7',9'-Tetra-cis-Lycopene (Prolycopene)

The enzyme ζ-carotene desaturase (ZDS) is responsible for the conversion of 9,9'-dicis-ζ-carotene to 7,9,7',9'-tetracis-lycopene, also known as prolycopene. qmul.ac.uknih.gov This conversion is not a single step but a sequential two-step desaturation process where this compound is the intermediate compound. qmul.ac.ukwiley.comcreative-enzymes.com

The first reaction catalyzed by ZDS is the desaturation of 9,9'-dicis-ζ-carotene, which introduces a double bond at the C-7 position, yielding this compound. qmul.ac.ukcreative-enzymes.com Subsequently, ZDS catalyzes a second desaturation at the C-7' position of this compound, resulting in the formation of 7,9,7',9'-tetracis-lycopene (prolycopene). qmul.ac.ukcreative-enzymes.com This two-step reaction can be summarized as follows:

Step 1: 9,9'-dicis-ζ-carotene + a quinone → this compound + a quinol qmul.ac.ukcreative-enzymes.com

Step 2: this compound + a quinone → 7,9,7',9'-tetracis-lycopene + a quinol qmul.ac.ukcreative-enzymes.com

Role of Carotenoid Isomerase (CRTISO) in the Isomerization of this compound

In the poly-cis carotenoid biosynthesis pathway, the carotenoid isomerase (CRTISO) plays a pivotal role in converting cis-isomers of carotenoids into their trans-configurations. nih.govnih.gov In mutants lacking a functional CRTISO, such as the ccr2 mutant of Arabidopsis, there is an accumulation of poly-cis-carotene precursors, including this compound (also referred to as proneurosporene) and prolycopene. researchgate.netnih.gov

The enzyme CRTISO acts on this compound, facilitating its isomerization. nih.govnih.govebi.ac.uk This enzymatic step is crucial as it channels the intermediate into a form that can be further metabolized in the pathway leading to all-trans-lycopene. nih.govnih.gov In vitro studies have demonstrated that purified CRTISO from tomato can actively isomerize this compound. nih.govnih.gov The catalytic activity of CRTISO is dependent on redox-active components, which suggests that the isomerization mechanism involves a reversible redox reaction at specific double bonds. nih.govnih.gov

Identification and Characterization of CRTISO Products from this compound (e.g., 9'-cis-Neurosporene)

The primary product of the enzymatic action of CRTISO on this compound is 9'-cis-neurosporene. nih.govnih.govebi.ac.ukbioone.org Research has shown that CRTISO specifically isomerizes adjacent cis-double bonds at the C7 and C9 positions into the trans-configuration. nih.govnih.gov However, it is unable to isomerize single cis-double bonds at the C9 and C9' positions. nih.govnih.gov

The conversion of this compound to 9'-cis-neurosporene is a key step that occurs in parallel with the desaturation of ζ-carotene. nih.govnih.gov This finding supports the model that in plants, carotenoid desaturation to lycopene (B16060) proceeds through cis-carotene intermediates. nih.govnih.gov The accumulation of this compound in crtiso mutants further corroborates its role as a substrate for this enzyme. researchgate.netnih.govelifesciences.org

Comparative Biochemical Pathways for Acyclic Carotene Synthesis in Diverse Organisms

The biosynthesis of acyclic carotenes, leading to the formation of lycopene, exhibits significant diversity across different biological kingdoms. The pathways in plants and cyanobacteria are notably different from those found in most bacteria and fungi.

In plants and cyanobacteria, the synthesis of lycopene from phytoene is a multi-step process involving four distinct enzymes and proceeds through poly-cis intermediates. wiley.com This pathway involves phytoene desaturase (PDS), 15-cis-ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO). bioone.orgasm.org

In contrast, most bacteria and fungi utilize a single enzyme, a phytoene desaturase of the CrtI-type, to convert 15-cis-phytoene directly into all-trans-lycopene. wiley.comnih.gov This enzyme performs the four desaturation steps that are carried out by PDS and ZDS in plants. nih.gov This more direct pathway does not involve the formation of the poly-cis intermediates characteristic of the plant pathway.

Table 1: Comparative Pathways of Acyclic Carotene Synthesis

| Feature | Plants and Cyanobacteria | Most Bacteria and Fungi |

|---|---|---|

| Enzymes for Phytoene to Lycopene Conversion | Phytoene Desaturase (PDS), 15-cis-ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), Carotenoid Isomerase (CRTISO) bioone.orgasm.org | Phytoene Desaturase (CrtI) wiley.comnih.gov |

| Key Intermediates | 9,15,9'-tricis-ζ-carotene, 9,9'-dicis-ζ-carotene, this compound, 7,9,7',9'-tetracis-lycopene (prolycopene) nih.govwiley.combioone.org | Intermediates are generally enzyme-bound and the final product is all-trans-lycopene. |

| Final Acyclic Product | All-trans-lycopene (after isomerization of prolycopene by CRTISO) wiley.combioone.org | All-trans-lycopene wiley.comnih.gov |

| Isomerization Steps | Requires specific isomerases (Z-ISO and CRTISO) wiley.combioone.org | Isomerization is an intrinsic part of the CrtI enzyme action. |

Molecular Genetics and Regulation of 7,9,9 Tri Cis Neurosporene Metabolism

Genetic Organization of Enzymes Facilitating 7,9,9'-Tri-cis-Neurosporene Biosynthesis

The formation of this compound is a critical juncture in the carotenoid biosynthetic pathway, catalyzed by the enzyme ζ-carotene desaturase (ZDS). Subsequently, this intermediate is acted upon by carotenoid isomerase (CRTISO) to facilitate the production of all-trans-lycopene. The genes encoding these enzymes are well-characterized, and their organization and expression are fundamental to understanding carotenoid metabolism.

Analysis of ζ-Carotene Desaturase (ZDS) Gene Homologs and Expression Profiles

The enzyme ζ-carotene desaturase (ZDS) is responsible for introducing two double bonds into 9,9'-di-cis-ζ-carotene, a reaction that proceeds via the intermediate this compound to ultimately form 7,9,7',9'-tetra-cis-lycopene (prolycopene). wiley.comscienceopen.comnih.gov This enzymatic step is crucial for the extension of the conjugated double bond system, which is responsible for the color of carotenoids. scienceopen.com

Homologs of the ZDS gene have been identified across various plant species, including tomato (Solanum lycopersicum), Arabidopsis, and chili pepper (Capsicum annuum). scienceopen.comuniprot.orguniprot.org In tomato, the ZDS gene is a single-copy gene whose expression correlates with that of phytoene (B131915) desaturase (PDS) during fruit ripening. scienceopen.com Transcriptomic studies in goji berry (Lycium barbarum) have identified multiple ZDS gene homologs, with some, like ZDS12 and ZDS16, being significantly upregulated during fruit ripening and showing a strong correlation with total carotenoid accumulation. mdpi.com Conversely, other ZDS homologs in goji berry are downregulated during ripening. mdpi.com This differential expression suggests a complex, tissue-specific, and developmental stage-specific regulation of ZDS genes.

The expression of ZDS is not only linked to fruit ripening but also to other developmental processes and environmental cues. For instance, in chili peppers, PDS and ZDS gene expression is correlated during fruit ripening. scienceopen.com The activity of ZDS, along with PDS, has been proposed to be linked to a plastid terminal oxidase. scienceopen.com

Characterization of Carotenoid Isomerase (CRTISO) Genes and Their Variants

Following its synthesis, this compound is a substrate for the enzyme carotenoid isomerase (CRTISO). CRTISO catalyzes the isomerization of the cis-double bonds at positions C7 and C9 to the trans-configuration, converting this compound to 9'-cis-neurosporene. nih.govnih.gov This isomerization is a critical step, as the all-trans configuration is a prerequisite for the subsequent cyclization reactions that lead to the formation of β-carotene and other downstream carotenoids. nih.gov

The gene encoding CRTISO has been cloned and characterized from several plant species, including tomato. nih.govnih.gov In vitro studies using purified tomato CRTISO have demonstrated its specific activity on adjacent cis-double bonds at C7 and C9. nih.govnih.gov The enzyme is incapable of isomerizing single cis-double bonds at C9 and C9'. nih.govnih.gov This specificity ensures the correct isomerization sequence in the pathway.

Mutations in the CRTISO gene can lead to the accumulation of poly-cis-carotenoids. For example, the tangerine mutant of tomato, which has a defective CRTISO gene, accumulates prolycopene (B1248880) and other poly-cis-carotenes. researchgate.netbioone.org Similarly, the Arabidopsis ccr2 mutant, which also has a mutation in CRTISO, accumulates acyclic, poly-cis-carotene precursors, including this compound, in etiolated tissues. researchgate.net These findings underscore the essential role of CRTISO in the production of all-trans-carotenoids.

Transcriptional and Post-Transcriptional Regulation of Genes Involved

The expression of genes involved in this compound metabolism, particularly ZDS and CRTISO, is tightly regulated at both the transcriptional and post-transcriptional levels. This regulation is influenced by a variety of internal and external signals, ensuring that carotenoid biosynthesis is coordinated with the plant's developmental stage and environmental conditions.

Developmental Cues Influencing Gene Expression (e.g., fruit ripening)

Fruit ripening is a major developmental process that significantly influences the expression of carotenoid biosynthetic genes. In many fruits, such as tomato and watermelon, the accumulation of carotenoids is a key feature of ripening, and this is largely regulated at the transcriptional level. pnas.orgnih.gov During tomato fruit ripening, the expression of genes upstream of lycopene (B16060), including ZDS and CRTISO, is upregulated. pnas.org

In watermelon, the expression of many carotenoid-related genes changes during fruit ripening, leading to a metabolic flux towards carotenoid synthesis. nih.gov Similarly, in goji berry, the expression of specific ZDS and crtISO genes is significantly correlated with fruit ripening and the accumulation of carotenoids like zeaxanthin (B1683548) and β-carotene. mdpi.com Phytohormones such as gibberellic acid (GA3) and abscisic acid have also been shown to act as transcriptional regulators of carotenoid-associated genes. wiley.com

Light-Dependent and Independent Regulation of Carotenoid Genes

Light is a crucial environmental factor that regulates carotenoid biosynthesis. Light can induce the expression of carotenogenic genes during various developmental processes, including leaf and flower development, and fruit ripening. bohrium.comresearchgate.net This regulation is mediated by photoreceptors like phytochromes and cryptochromes, which, upon activation by light, can lead to the transcription of carotenogenic genes. bohrium.comresearchgate.net

While light generally upregulates carotenoid biosynthesis, some regulatory mechanisms are light-independent. For instance, in the dark, the activity of CRTISO is essential for the isomerization of poly-cis-carotenoids, a process that can occur non-enzymatically in the presence of light in photosynthetic tissues. bioone.org Furthermore, certain light-regulated genes involved in carotenoid synthesis have been found to be expressed in dark-grown roots, suggesting a complex interplay between light-dependent and independent pathways. mdpi.com

Epigenetic Modulations Affecting Gene Expression

Recent research has highlighted the role of epigenetic modifications in regulating carotenoid biosynthesis. kaust.edu.saresearchgate.net These modifications, which include DNA methylation and histone modifications, can influence gene expression without altering the underlying DNA sequence.

In tomato, it has been proposed that the regulation of CRTISO activity is linked to epigenetic mechanisms. pnas.org Specifically, the histone methyltransferase SDG8 is required for the permissive expression of CRTISO in certain tissues. pnas.org This suggests that the epigenetic state of the CRTISO locus can control the flux through the carotenoid pathway.

Furthermore, there is evidence for feedback regulation within the carotenoid pathway, where the accumulation of specific intermediates can influence gene expression. It has been proposed that cis-carotenes, such as this compound and prolycopene, or their cleavage products, can act as signaling molecules to regulate the expression of key biosynthetic genes like phytoene synthase (PSY). pnas.orgpnas.org This feedback loop provides a mechanism for the cell to fine-tune carotenoid production based on the levels of pathway intermediates.

Interactive Data Tables

Table 1: Key Enzymes in this compound Metabolism and their Genetic Basis

| Enzyme | Gene | Organism(s) | Function in Pathway |

| ζ-Carotene Desaturase | ZDS | Tomato, Arabidopsis, Chili Pepper, Goji Berry | Catalyzes the conversion of 9,9'-di-cis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene via this compound. wiley.comscienceopen.comuniprot.orguniprot.orgmdpi.com |

| Carotenoid Isomerase | CRTISO | Tomato, Arabidopsis | Isomerizes this compound to 9'-cis-neurosporene. nih.govnih.govbioone.org |

Table 2: Regulatory Factors and Mechanisms Influencing this compound Metabolism

| Regulatory Factor/Mechanism | Target Gene(s) | Effect on Gene Expression/Activity | Key Findings |

| Developmental Cues | |||

| Fruit Ripening | ZDS, CRTISO | Upregulation | Increased expression of ZDS and CRTISO during fruit ripening in tomato, watermelon, and goji berry leads to carotenoid accumulation. mdpi.compnas.orgnih.gov |

| Environmental Signals | |||

| Light | Carotenogenic genes | Upregulation | Photoreceptors mediate light-induced transcription of carotenoid biosynthesis genes. bohrium.comresearchgate.net |

| Molecular Regulation | |||

| Epigenetic Modifications (Histone Methylation) | CRTISO | Permissive Expression | The histone methyltransferase SDG8 is required for CRTISO expression in specific tissues. pnas.org |

| Feedback Regulation | PSY1 | Upregulation | Accumulation of cis-carotenes like this compound may signal to increase the expression of the rate-limiting enzyme phytoene synthase. pnas.orgpnas.org |

Functional Genomics and Mutant Phenotypes Related to this compound Accumulation

The study of genetic mutants has been fundamental to elucidating the complex steps of the carotenoid biosynthetic pathway. The accumulation of specific intermediates in mutants deficient in particular enzymes provides direct evidence for the enzyme's function and the structure of its substrate. This compound, a key poly-cis-carotenoid intermediate, is notably affected by mutations in specific carotenoid isomerases.

Accumulation in Carotenoid Isomerase (CRTISO) Deficient Mutants (e.g., tomato tangerine, Arabidopsis ccr2)

The enzyme CAROTENOID ISOMERASE (CRTISO) plays a crucial role in converting poly-cis-carotenoids into their all-trans forms, which are necessary for the subsequent cyclization steps in the pathway. researchgate.netnih.gov In plants, the desaturation of ζ-carotene by ζ-carotene desaturase (ZDS) produces this compound, which is then further desaturated to 7,9,7',9'-tetra-cis-lycopene (prolycopene). wiley.comjejunu.ac.kr CRTISO is responsible for isomerizing these cis-configured products. nih.gov

Mutations that lead to a loss of CRTISO function cause a metabolic block, resulting in the significant accumulation of its substrates, including this compound and prolycopene. wiley.compnas.org This phenotype is famously observed in the tangerine mutant of tomato (Solanum lycopersicum) and the carotenoid and chloroplast regulation 2 (ccr2) mutant of Arabidopsis thaliana. nih.govfrontiersin.org

In the tomato tangerine mutant, the characteristic orange fruit color is due to the massive accumulation of poly-cis-lycopene (prolycopene) instead of the all-trans-lycopene that gives wild-type tomatoes their red color. jejunu.ac.kr Detailed analysis of these mutants reveals that this compound is also present at high concentrations, serving as a clear indicator of the metabolic step catalyzed by CRTISO. pnas.org Similarly, etioplasts of dark-grown Arabidopsis ccr2 mutants accumulate poly-cis-carotene precursors, including this compound (proneurosporene). researchgate.net The accumulation of these specific cis-isomers in CRTISO-deficient mutants was instrumental in identifying CRTISO's function and confirming the existence of a poly-cis pathway for carotenoid biosynthesis in plants. nih.govnih.gov

Table 1: Carotenoid Profile in CRTISO-Deficient Mutants

| Mutant | Organism | Affected Gene | Key Accumulated Compounds | Reference |

|---|---|---|---|---|

| tangerine | Solanum lycopersicum (tomato) | CRTISO | 7,9,7',9'-tetra-cis-lycopene (prolycopene), this compound | jejunu.ac.krpnas.org |

| ccr2 | Arabidopsis thaliana | CRTISO | Prolycopene, this compound, 9,9'-di-cis-ζ-carotene | researchgate.netelifesciences.org |

Impact of ζ-Carotene Isomerase (Z-ISO) Mutations on Upstream Substrates and Downstream Products

ζ-carotene isomerase (Z-ISO) is another critical isomerase in the carotenoid pathway, acting upstream of CRTISO. Z-ISO catalyzes the isomerization of the central 15-cis double bond in 9,15,9′-tri-cis-ζ-carotene to produce 9,9′-di-cis-ζ-carotene. oup.commdpi.com This step is essential because 9,9′-di-cis-ζ-carotene is the specific substrate required by the subsequent enzyme, ζ-carotene desaturase (ZDS), to produce this compound. nih.gov

Consequently, mutations that inactivate the Z-ISO enzyme create a bottleneck earlier in the pathway. This prevents the synthesis of 9,9′-di-cis-ζ-carotene and, therefore, blocks the production of all subsequent downstream products, including this compound, prolycopene, and all-trans-lycopene. oup.comnih.gov Instead, Z-ISO mutants accumulate high levels of the upstream substrates, primarily 9,15,9′-tri-cis-ζ-carotene, along with phytofluene (B1236011) and phytoene. frontiersin.orgnih.govnih.gov

Examples of this effect are seen in various plant species. The maize (Zea mays) mutant y9 and the Arabidopsis mutant zic both have lesions in the Z-ISO gene and exhibit an accumulation of 9,15,9′-tri-cis-ζ-carotene in dark-grown tissues. oup.comnih.gov In sweet orange (Citrus sinensis), the 'Pinalate' mutant's yellow fruit color is attributed to a mutation in the Z-ISO gene, leading to reduced downstream carotenoids and a buildup of phytoene, phytofluene, and cis-isomers of ζ-carotene. nih.gov

An epistatic interaction study involving a double mutant of Arabidopsis (ccr2 ziso) further clarified this relationship. The study showed that the ziso mutation is epistatic to ccr2, meaning it overrides its effect. elifesciences.org The double mutant did not accumulate this compound or prolycopene (the compounds seen in the ccr2 single mutant); instead, its carotenoid profile was identical to the ziso single mutant, accumulating only the upstream precursor 9,15,9′-tri-cis-ζ-carotene. elifesciences.org This elegantly demonstrates that Z-ISO activity is a prerequisite for the synthesis of this compound.

Table 2: Effect of Z-ISO Mutation on Carotenoid Intermediates

| Compound | Role Relative to Z-ISO | Effect of Z-ISO Mutation |

|---|---|---|

| 9,15,9′-tri-cis-ζ-carotene | Upstream Substrate | Accumulates |

| 9,9′-di-cis-ζ-carotene | Direct Product | Synthesis is blocked |

| This compound | Downstream Product | Synthesis is blocked |

| Prolycopene | Downstream Product | Synthesis is blocked |

| All-trans-lycopene | Downstream Product | Synthesis is blocked |

Insights from Virus-Induced Gene Silencing (VIGS) Studies

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool that allows for the transient knockdown of specific gene expression in plants, providing a rapid method for functional analysis. oup.com This technique has been effectively applied to the carotenoid biosynthetic pathway to dissect the function of individual enzymes by observing the metabolic consequences of their silencing. nih.govlongdom.org Silencing key genes often produces a visible phenotype, such as photobleaching when the phytoene desaturase (PDS) gene is silenced, which validates the efficacy of the silencing. longdom.orgnih.gov

VIGS studies in tomato have been particularly insightful for defining the roles of enzymes involved in the synthesis and isomerization of this compound. Research has shown that the pathway can be functionally divided into enzymatic modules. smolecule.com One such module involves the activities of ZDS and CRTISO, which together mediate the conversion of 9,9′-di-cis-ζ-carotene to all-trans-lycopene. smolecule.com

When the CRTISO gene is silenced using VIGS, the resulting plants phenocopy the tangerine mutant. smolecule.comoup.com They accumulate the substrates of CRTISO, which include prolycopene and its precursor, this compound. jejunu.ac.kroup.com Conversely, silencing the ZDS gene leads to the accumulation of its substrate, 9,9′-di-cis-ζ-carotene, and prevents the formation of this compound. These VIGS-based experiments provide dynamic, in-planta confirmation of the metabolic order and substrate-product relationships, corroborating the findings from stable mutant analysis and establishing the precise position of this compound as the product of ZDS and a substrate for further desaturation and subsequent isomerization by CRTISO. jejunu.ac.krsmolecule.com

Overexpression and Targeted Gene Editing Approaches in Model Organisms

Modern genetic engineering techniques, including overexpression and targeted gene editing with systems like CRISPR/Cas9, offer precise tools to manipulate the carotenoid biosynthetic pathway. These approaches allow for the validation of gene function and the engineering of plant metabolism to alter the accumulation of specific compounds like this compound.

Targeted gene editing has been successfully used to create mutations in key carotenoid pathway genes. mdpi.comfrontiersin.org Specifically, CRISPR/Cas9 has been employed to target the CRTISO gene in tomato. nih.gov Creating mutations in the coding sequence of CRTISO leads to a complete knockout of the protein's function, resulting in a phenotype identical to the classical tangerine mutant, with a buildup of prolycopene and, by extension, its precursor this compound. nih.gov This demonstrates that targeted mutagenesis can precisely replicate loss-of-function phenotypes observed in natural or chemically induced mutants. Furthermore, creating mutations in the regulatory regions of the CRTISO gene, such as the 5' UTR, can lead to a downregulation of gene expression rather than a complete knockout, resulting in a partial conversion of substrates and a modified carotenoid profile. nih.gov Similar targeted editing of the CRTISO gene in Chinese kale (Brassica oleracea) also resulted in altered leaf color due to changes in carotenoid and chlorophyll (B73375) concentrations. frontiersin.org

Overexpression of carotenoid biosynthetic genes is another common strategy, typically aimed at increasing the total flux through the pathway to enhance the nutritional value of crops. frontiersin.org Overexpression of CRTISO, along with upstream enzymes like PDS and ZDS, has been shown to significantly increase total carotenoid accumulation in transgenic tobacco. frontiersin.org In this context, overexpressing CRTISO would be expected to decrease the steady-state levels of its substrates, including this compound, by accelerating their conversion to all-trans-lycopene. This enhanced "pull" on the metabolic pathway can help overcome potential bottlenecks. Conversely, as seen in citrus, the downregulation of CRTISO expression can be used as a strategy to intentionally promote the accumulation of earlier carotenoids like β-carotene, demonstrating the gene's regulatory importance. frontiersin.org These genetic manipulation studies confirm the central role of CRTISO in controlling the flux of poly-cis-carotenoids and provide a direct means to modulate the accumulation of this compound in plants.

Biological Significance and Physiological Interplay of 7,9,9 Tri Cis Neurosporene

Role as a Critical Intermediate in the Production of Diverse Carotenoid End-Products

7,9,9'-Tri-cis-neurosporene, also known as proneurosporene, is a pivotal intermediate in the poly-cis pathway of carotenoid biosynthesis in plants. nih.govebi.ac.uk This pathway is responsible for the formation of a wide array of carotenoid end-products that are essential for various physiological processes. The synthesis of carotenoids begins with the precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of desaturation and isomerization reactions. nih.gov

The formation of this compound occurs after the two-step desaturation of 9,9'-di-cis-ζ-carotene, a reaction catalyzed by the enzyme ζ-carotene desaturase (ZDS). nih.gov Subsequently, this compound serves as a substrate for further desaturation by ZDS to yield 7,9,9',7'-tetra-cis-lycopene (prolycopene). ebi.ac.uknih.gov

This poly-cis pathway, involving cis-configured intermediates, is a fundamental aspect of carotenoid synthesis in plants. nih.gov The enzyme carotenoid isomerase (CRTISO) plays a crucial role in converting these cis-isomers into their all-trans forms, which are the predominant configuration of most carotenoids found in plants. nih.gov Specifically, CRTISO isomerizes this compound, likely to 9'-cis-neurosporene, and subsequently converts prolycopene (B1248880) to all-trans-lycopene. nih.gov All-trans-lycopene is a key branching point in the pathway, leading to the synthesis of various cyclic carotenoids, such as β-carotene. ebi.ac.uk

The central role of this compound is underscored by its position in the pathway, linking the earlier steps of ζ-carotene desaturation to the formation of lycopene (B16060) isomers. Disruptions in this pathway, for instance through mutations in the genes encoding enzymes like ZDS or CRTISO, can lead to the accumulation of specific cis-isomers, including this compound, and a corresponding decrease in downstream carotenoids. elifesciences.org

Table 1: Key Steps in the Poly-cis Carotenoid Biosynthesis Pathway Involving this compound

| Precursor | Enzyme | Product | Downstream Products |

| 9,9'-di-cis-ζ-carotene | ζ-carotene desaturase (ZDS) | This compound | 7,9,9',7'-Tetra-cis-lycopene (Prolycopene) |

| This compound | ζ-carotene desaturase (ZDS) | 7,9,9',7'-Tetra-cis-lycopene (Prolycopene) | All-trans-lycopene |

| This compound | Carotenoid Isomerase (CRTISO) | 9'-cis-neurosporene | All-trans-lycopene |

| 7,9,9',7'-Tetra-cis-lycopene (Prolycopene) | Carotenoid Isomerase (CRTISO) | All-trans-lycopene | β-carotene, Lutein, Zeaxanthin (B1683548) |

Contribution to Pigmentation Phenotypes in Plant Organs

Carotenoids are primary pigments responsible for the vibrant yellow, orange, and red colors observed in many plant organs, including fruits and flowers. study.comnih.gov The specific color of a plant tissue is determined by the type and concentration of the carotenoids it accumulates. nih.gov this compound, as a precursor to a variety of colored carotenoids, plays an indirect but significant role in determining these pigmentation phenotypes.

For example, in tomatoes, the accumulation of different carotenoids leads to a range of fruit colors. nih.gov Red tomatoes are characterized by a high content of all-trans-lycopene, while orange-fruited varieties can accumulate significant amounts of prolycopene (7,9,9',7'-tetra-cis-lycopene), a direct downstream product of this compound. nih.govbohrium.com The accumulation of prolycopene is often the result of mutations in the CRTISO gene, which prevents the conversion of cis-lycopene isomers to the all-trans form. nih.govmdpi.com

Table 2: Contribution of this compound and its Derivatives to Plant Pigmentation

| Plant Organ | Primary Pigment(s) | Role of this compound | Resulting Phenotype |

| Tomato Fruit (Red) | All-trans-lycopene | Essential precursor for the synthesis of all-trans-lycopene. nih.gov | Red color |

| Tomato Fruit (Orange) | Prolycopene (7,9,9',7'-tetra-cis-lycopene), δ-carotene, β-carotene | Direct precursor to prolycopene, which accumulates due to mutations in CRTISO. nih.govbohrium.com | Orange color |

| Apricot Pulp | β-carotene | Intermediate in the pathway leading to β-carotene. mdpi.com | Yellow to orange color |

Indirect Involvement in Photoprotective Mechanisms via Downstream Carotenoids

Carotenoids are indispensable for the survival of photosynthetic organisms, where they play a crucial role in photoprotection. nih.gov They protect the photosynthetic apparatus from damage caused by excess light energy by quenching triplet chlorophyll (B73375) molecules and scavenging reactive oxygen species (ROS). nih.gov While this compound itself is not directly involved in these photoprotective mechanisms, it is a vital precursor to the carotenoids that are, such as β-carotene and various xanthophylls like lutein, violaxanthin, and zeaxanthin. nih.govoup.com

The synthesis of these photoprotective carotenoids is dependent on the efficient flux of intermediates through the carotenoid biosynthesis pathway, including this compound. The conversion of this compound to all-trans-lycopene is a critical step that precedes the cyclization reactions forming α- and β-ionone rings, the characteristic structures of photoprotective carotenoids like β-carotene. mdpi.com

Therefore, the role of this compound in photoprotection is indirect but essential. A disruption in its synthesis or conversion would lead to a deficiency in the downstream carotenoids that are directly involved in dissipating excess light energy and protecting the plant from photo-oxidative stress. The accumulation of lycopene and other cis-carotene intermediates in response to certain chemical treatments that block the synthesis of cyclized carotenoids further highlights the regulatory link between the linear and cyclized portions of the pathway. frontiersin.org

Hypothesized Function as a Retrograde Signaling Molecule or Precursor to Signaling Compounds

Recent research has uncovered that carotenoids and their cleavage products, known as apocarotenoids, can function as signaling molecules that regulate various aspects of plant growth and development. nih.govnih.gov This has led to the hypothesis that intermediates in the carotenoid biosynthesis pathway, including this compound, may act as or be precursors to such signaling molecules.

One area of investigation is the concept of retrograde signaling, where signals from the plastids (where carotenoids are synthesized) are transmitted to the nucleus to regulate gene expression. nih.gov There is evidence to suggest that a linear cis-carotene-derived apocarotenoid (LCDA) may act as a feedback signal to enhance the expression of the PHYTOENE (B131915) SYNTHASE 1 (PSY1) gene, a key regulatory step in carotenoid biosynthesis, in tomato fruits. nih.gov It has been proposed that this LCDA could originate from the cleavage of this compound or 7,9,9',7'-tetra-cis-lycopene by carotenoid cleavage dioxygenases (CCDs). nih.gov

Furthermore, studies using mutants have indicated that a signaling molecule derived from either this compound or 9,9'-di-cis-ζ-carotene may be involved in regulating the development of prolamellar bodies in etioplasts. nih.gov While the precise identity of these signaling molecules and the direct involvement of this compound are still under investigation, these hypotheses open up a new dimension to the biological significance of this carotenoid intermediate, extending its role beyond that of a simple metabolic precursor. nih.govnih.gov

Advanced Research Methodologies for 7,9,9 Tri Cis Neurosporene Investigation

Chromatographic and Spectroscopic Techniques for Isomer Analysis

The accurate analysis of 7,9,9'-tri-cis-neurosporene is challenged by its structural similarity to other neurosporene (B1235373) isomers and its susceptibility to isomerization. Therefore, high-resolution chromatographic and spectroscopic methods are essential.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carotenoid isomers, including this compound. The choice of stationary phase is critical for resolving complex mixtures of cis/trans isomers.

Key Findings from Research:

Column Chemistry: Reversed-phase columns with C30 stationary phases are particularly effective for separating geometric isomers of carotenoids due to their increased shape selectivity for long, hydrophobic molecules. nih.gov C18 columns are also utilized, though they may offer different selectivity. nih.gov

Mobile Phase Systems: Nonaqueous reversed-phase (NARP) HPLC is commonly employed for fat-soluble compounds like carotenoids. scispace.com Gradient elution with solvent systems such as methyl tert-butyl ether (MTBE), methanol, and acetonitrile (B52724) is frequently used to achieve optimal separation. uic.edu

Detection: Photodiode array (PDA) detectors are the standard for carotenoid analysis, allowing for the identification of isomers based on their characteristic UV-Vis absorption spectra. nih.gov The "cis-peak," a subsidiary absorption maximum in the near-UV region (around 330-360 nm), is a hallmark of cis-isomers. nih.govnih.gov this compound, like other cis-carotenoids, exhibits a hypsochromic shift (a shift to a shorter wavelength) in its main absorption peaks compared to the all-trans isomer. scispace.com

Quantification: Quantification is achieved by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve of a known concentration of the purified compound or a structurally similar standard if the specific isomer is not commercially available.

Table 1: HPLC Parameters for Carotenoid Isomer Analysis

| Parameter | Description | Common Application in Carotenoid Analysis |

|---|---|---|

| Stationary Phase | The solid support within the HPLC column that interacts with the analytes. | C30 reversed-phase columns are preferred for their superior shape selectivity for carotenoid isomers. C18 columns are also widely used. nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | Gradient systems of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE) are common. uic.edu |

| Detector | The component that detects the analytes as they elute from the column. | Photodiode Array (PDA) detector, which provides spectral information across a range of wavelengths. nih.gov |

| Wavelength for Detection | The specific wavelength(s) at which the detector measures absorbance. | Typically monitored around 450 nm for colored carotenoids, with the full spectrum (250-700 nm) recorded for identification. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Trace Analysis

For unambiguous structural confirmation and the analysis of low-abundance isomers, HPLC is often coupled with mass spectrometry (LC-MS).

Key Findings from Research:

Ionization Techniques: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization sources used for carotenoid analysis. nih.gov APCI is often favored for less polar carotenoids like neurosporene.

Mass Analysis: Quadrupole, time-of-flight (TOF), and ion trap mass analyzers are used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomers. The fragmentation patterns of different cis/trans isomers can be unique, providing structural insights that are not available from HPLC-PDA alone. uic.edu For this compound, LC-MS provides the definitive molecular weight, confirming its identity as a C40H58 carotenoid. researchgate.net

In Vitro Enzymatic Characterization of this compound Converting Enzymes

Understanding the enzymatic conversion of this compound is crucial to elucidating the carotenoid biosynthetic pathway. This involves the expression, purification, and kinetic characterization of the responsible enzymes, primarily ζ-carotene desaturase (ZDS) and carotenoid isomerase (CRTISO).

Recombinant Expression and Purification of ZDS and CRTISO

To study these enzymes in isolation, they are typically overexpressed in a heterologous system, most commonly Escherichia coli, and then purified.

Key Findings from Research:

Expression Systems: The cDNAs encoding ZDS and CRTISO from various plant sources, such as tomato (Solanum lycopersicum) and Ficus carica, have been successfully cloned and expressed in E. coli. scispace.comnih.govias.ac.in Often, the enzymes are expressed as fusion proteins with affinity tags (e.g., His-tag) to facilitate purification. nih.govresearchgate.net

Purification Protocols: Affinity chromatography, such as Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, is a common and effective first step in purification. nih.gov Further purification steps may include ion-exchange and hydrophobic interaction chromatography. researchgate.net For membrane-associated proteins like ZDS and CRTISO, solubilization with detergents may be necessary.

Optimization of Expression: For enzymes that require cofactors, such as the heme-containing Z-ISO (an enzyme related to the carotenoid pathway), the E. coli culture medium can be supplemented with heme biosynthesis precursors to enhance the yield of active, cofactor-loaded enzyme. researchgate.net

Determination of Kinetic Parameters and Substrate Specificity for cis-Carotenoids

Once purified, the enzymatic activity of ZDS and CRTISO can be characterized to determine their substrate preferences and reaction rates.

Key Findings from Research:

Substrate Specificity of CRTISO: In vitro assays have demonstrated that tomato CRTISO can isomerize adjacent cis-double bonds at the C7 and C9 positions. nih.govnih.gov It efficiently converts this compound to what is most likely 9'-cis-neurosporene. nih.gov However, CRTISO is unable to isomerize single cis-double bonds at the C9 and C9' positions. nih.govnih.gov

Substrate Specificity of ZDS: ZDS acts on ζ-carotene to introduce double bonds at the C7 and C-7' positions. nih.gov It utilizes 9,9'-di-cis-ζ-carotene as a substrate to produce 7,9,7',9'-tetracis-lycopene (prolycopene) via the intermediate this compound. nih.govnih.gov

Kinetic Analysis: While detailed kinetic parameters (Km and Vmax) for the specific interaction of these enzymes with this compound are not extensively reported in the form of data tables in the reviewed literature, time-course analyses of carotenoid conversion in in vitro assays are used to assess enzyme activity and substrate preference. nih.gov

Table 2: Substrate Specificity of CRTISO and ZDS

| Enzyme | Primary Substrate(s) | Product(s) from this compound pathway | Notes on Specificity |

|---|---|---|---|

| ζ-carotene desaturase (ZDS) | 9,9'-di-cis-ζ-carotene nih.govnih.gov | Acts on a precursor to produce this compound, which is then further desaturated. nih.gov | Introduces double bonds at C7 and C7'. nih.gov |

| Carotenoid Isomerase (CRTISO) | This compound, 7,9,7',9'-tetracis-lycopene (prolycopene) nih.gov | 9'-cis-neurosporene nih.govnih.gov | Isomerizes adjacent cis-double bonds at C7 and C9; inactive on single C9 or C9' cis-bonds. nih.govnih.gov |

Investigation of Cofactor Requirements and Reaction Mechanisms (e.g., redox activity)

The catalytic activity of enzymes often depends on the presence of non-protein cofactors, and understanding their role is key to elucidating the reaction mechanism.

Key Findings from Research:

CRTISO Cofactor and Mechanism: CRTISO is a member of the FADred-dependent flavoproteins. nih.gov Its catalytic activity requires reduced flavin adenine (B156593) dinucleotide (FAD). The isomerization reaction is thought to proceed through a reversible redox mechanism acting on specific double bonds, and the enzyme requires redox-active components for its function. nih.govnih.gov In vitro assays have shown that CRTISO activity is dependent on a membrane-bound redox chain. nih.gov

ZDS Cofactor and Mechanism: The deduced amino acid sequence of ZDS from sunflower reveals a flavin adenosine (B11128) dinucleotide (FAD) binding motif. researchgate.net Plant desaturases like ZDS are part of a redox chain and utilize oxidized plastoquinones as electron acceptors, in contrast to bacterial desaturases which often use FAD as a direct hydrogen acceptor. nih.gov The regeneration of these plastoquinones can be linked to photosynthetic electron transport or an alternative oxidase in non-photosynthetic tissues. nih.gov

Genetic and Biochemical Engineering Strategies for Pathway Dissection

Construction of Heterologous Expression Systems for Pathway Reconstruction (e.g., Escherichia coli)

The functional characterization of enzymes involved in this compound biosynthesis has been greatly facilitated by their expression in non-carotenogenic host organisms like Escherichia coli. This bacterium, which does not naturally produce carotenoids, can be genetically engineered to accumulate specific carotenoid precursors. By introducing the gene for a particular enzyme, its specific function can be determined by analyzing the conversion of the substrate to a product.

A primary enzyme of interest is ζ-carotene desaturase (ZDS), which catalyzes the desaturation of 9,9′-di-cis-ζ-carotene to produce 7,9,9′-tri-cis-neurosporene. nih.gov This is a critical step in the poly-cis pathway that operates in plants and cyanobacteria. researchgate.net To study this reaction, researchers construct plasmids containing the ZDS gene from a source organism and transform them into an E. coli strain that has been previously engineered to produce the necessary substrate.

For instance, a common strategy involves using an initial E. coli strain that harbors a plasmid with the genes required for the synthesis of 9,9′-di-cis-ζ-carotene. These genes typically include crtE (GGPP synthase), crtB (phytoene synthase), and crtI or a plant-derived phytoene (B131915) desaturase (PDS) and ζ-carotene isomerase (Z-ISO) to produce the correct cis-isomer of ζ-carotene. nih.gov Upon transformation with a second plasmid carrying the ZDS gene, the engineered E. coli can then convert the ζ-carotene substrate. The resulting carotenoids, including isomers of neurosporene, are extracted and analyzed, typically using High-Performance Liquid Chromatography (HPLC) with photodiode array detection, to confirm the function of the ZDS enzyme. nih.gov

Biochemical characterization of the purified ZDS enzyme expressed in E. coli has allowed for detailed kinetic studies. For example, the ζ-carotene desaturase from the cyanobacterium Anabaena PCC 7120 was successfully overexpressed and purified from E. coli. nih.gov This allowed for the determination of its substrate specificity, confirming its activity on ζ-carotene and neurosporene, with Km values of 10 μM for both substrates. nih.gov Such studies are crucial for understanding the enzyme's efficiency and role in the broader metabolic pathway.

| ZDS Gene Source | Host E. coli Strain Engineering | Expression Vector for ZDS | Key Findings | Reference |

|---|---|---|---|---|

| Maize (Zea mays) | Engineered to accumulate ζ-carotene using genes for GGPP synthase (crtE), phytoene synthase (crtB) from Erwinia uredovora, and maize phytoene desaturase (PDS) on plasmid pACCRT-EBP. | pMzds-107 | Co-expression of maize PDS and ZDS resulted in the accumulation of neurosporene isomers and 7,9,7′,9′-tetra-cis-lycopene (prolycopene), confirming ZDS function and the operation of a poly-cis pathway. | nih.govnih.gov |

| Anabaena PCC 7120 (cyanobacterium) | Not specified for whole-cell assay, but the enzyme was purified from E. coli for in vitro assays with provided substrates. | Not specified | The purified enzyme catalyzed the desaturation of ζ-carotene and neurosporene. It also converted cis-isomers like pro-ζ-carotene to their corresponding products. | nih.gov |

| Synechocystis PCC6803 (cyanobacterium) | Engineered to produce ζ-carotene. | Not specified | The gene product of slr0940 was able to mediate the two-step desaturation of ζ-carotene to lycopene (B16060) via neurosporene, demonstrating its function as a plant-type ZDS. | nih.gov |

Stable Transformation and Transgenic Plant Generation for Metabolic Studies

While heterologous systems are invaluable for dissecting individual enzymatic steps, understanding the regulation and metabolic flux of this compound in vivo requires studies in a plant system. The generation of transgenic plants through stable transformation allows for the investigation of how the manipulation of a single gene affects the entire carotenoid profile within the complex metabolic network of a plant cell.

A key strategy for studying the role of this compound is the genetic modification of the carotenoid isomerase (CRTISO) gene. In wild-type plants, CRTISO is responsible for the isomerization of poly-cis-carotenoids into all-trans forms, which are the precursors for the synthesis of cyclic carotenoids like β-carotene and lutein. nih.gov Specifically, CRTISO converts 7,9,9′-tri-cis-neurosporene to 9′-cis-neurosporene. researchgate.net By creating loss-of-function mutants or using RNA interference (RNAi) to silence the CRTISO gene, researchers can block this isomerization step. This leads to the accumulation of upstream poly-cis-intermediates, including this compound, allowing for their detection and quantification.

Studies in Arabidopsis thaliana and tomato (Solanum lycopersicum) mutants of CRTISO have been instrumental in confirming the poly-cis pathway in plants. nih.gov For example, the tangerine mutant of tomato, which has a defective CRTISO gene, accumulates large amounts of 7,9,7′,9′-tetra-cis-lycopene (prolycopene) and its precursor, 7,9,9′-tri-cis-neurosporene, in fruits. nih.gov This provides direct genetic evidence for the pathway and a biological system for studying these cis-isomers.

Conversely, the overexpression of genes like ZDS in plants can be used to study its impact on the carotenoid pathway and potentially enhance the production of specific carotenoids. Overexpression of a ZDS gene from apple (Malus halliana) in Arabidopsis and tobacco was performed to investigate its role in stress tolerance. frontiersin.org While the primary focus was on stress physiology, such transgenic lines offer a valuable tool for detailed metabolic profiling to observe shifts in the concentrations of carotenoid intermediates, including cis-isomers of neurosporene, thereby providing insights into metabolic flux control. frontiersin.org

| Plant Species | Genetic Modification | Method of Transformation | Impact on this compound Metabolism | Reference |

|---|---|---|---|---|

| Tomato (Solanum lycopersicum) | Natural mutation in the carotenoid isomerase (CRTISO) gene (tangerine mutant). | N/A (Natural Mutant) | Blocks the isomerization of poly-cis-carotenoids, leading to the accumulation of this compound and prolycopene (B1248880). | nih.govnih.gov |

| Arabidopsis thaliana | T-DNA insertion mutants of the carotenoid isomerase (CRTISO) gene. | Agrobacterium-mediated transformation (for mutant generation). | Accumulation of poly-cis-carotene precursors in dark-grown tissue, providing a model to study the function of CRTISO and the fate of its substrates. | |

| Apple (Malus halliana) / Transgenic Arabidopsis & Tobacco | Overexpression of the apple ZDS gene (MhZDS). | Agrobacterium-mediated genetic transformation. | Designed to study stress tolerance, these plants provide a system to analyze how increased ZDS activity affects the flux through the poly-cis pathway and the relative levels of neurosporene isomers. | frontiersin.org |

| Brassica napus | Site-directed mutagenesis of BnaCRTISO using CRISPR/Cas9. | Agrobacterium-mediated transformation. | Double mutants showed altered petal color and accumulation of poly-cis-carotene precursors, demonstrating the role of CRTISO in the pathway and providing material for metabolic analysis. |

Ecological Distribution and Organismal Context of 7,9,9 Tri Cis Neurosporene

Occurrence and Relative Abundance in Higher Plants

In higher plants, 7,9,9'-tri-cis-neurosporene is an essential precursor in the formation of all-trans-lycopene. Its presence is indicative of the operation of the conserved poly-cis carotenoid biosynthesis pathway. However, due to its rapid conversion to downstream carotenoids by the enzyme carotenoid isomerase (CRTISO), it typically does not accumulate to high levels in wild-type plant tissues. Significant accumulation is often observed in mutants where the carotenoid pathway is altered.

Solanum lycopersicum (Tomato): The most well-documented occurrence of this compound in significant quantities is in the tangerine mutant of the tomato. This mutant has a defect in the CRTISO gene, leading to the accumulation of various cis-carotenoids. In the fruit of the tangerine tomato, this compound is present as a noticeable fraction of the total carotenoids. Research has shown that in some analyses of tangerine tomatoes, this compound can constitute between 5% and 10% of the total carotenoids in green stages of fruit development and at significant concentrations in ripe fruit. pnas.orgpnas.org One study reported that this compound accounted for 6% to 11% of the cis-carotenoids found in a specific analytical setup of tangerine mutant tomatoes.

| Plant Species | Genotype | Tissue | Relative Abundance of this compound |

| Solanum lycopersicum | tangerine mutant | Fruit | 6-11% of total cis-carotenoids |

Capsicum annuum (Chili Pepper): The carotenoid biosynthetic pathway in chili peppers is well-characterized and follows the poly-cis route, implying the synthesis of this compound as an intermediate. nih.govstudylib.netnih.govresearchgate.net While the end products in red peppers are typically capsanthin (B1668288) and capsorubin, the pathway proceeds through lycopene (B16060), and therefore through this compound. However, in wild-type pepper fruits, this compound is not reported as a major accumulating carotenoid, indicating its transient nature.

Arabidopsis thaliana (Thale Cress): As a model organism for plant biology, the carotenoid biosynthesis pathway in Arabidopsis thaliana has been extensively studied. The pathway is known to proceed via cis-intermediates, including this compound. Mutants affecting the carotenoid isomerase (CRTISO) gene in Arabidopsis also lead to the accumulation of cis-carotenoids, further confirming the presence of this pathway.

Citrullus lanatus (Watermelon), Malus domestica (Apple), Zea mays (Maize), Oryza sativa (Rice), and Lycium barbarum (Goji Berry): For these plants, while detailed analyses of all carotenoid intermediates are not always available, the conservation of the carotenoid biosynthesis pathway across higher plants strongly suggests the presence of this compound as a metabolic intermediate. nih.govoup.comnih.govresearchgate.netmedium.comnih.govnih.govaocs.orgoup.comresearchgate.netkegg.jp In maize and rice, for instance, mutations affecting enzymes downstream of this compound can lead to altered pigmentation, which is consistent with the disruption of this pathway. nih.govresearchgate.netmedium.comnih.gov Similarly, studies on the carotenoid profiles of apple and goji berry indicate a biosynthetic route consistent with the involvement of cis-carotene intermediates. nih.govoup.comnih.govoup.comresearchgate.netkegg.jpnih.govfrontiersin.org

| Plant Species | Pathway Presence | Evidence |

| Capsicum annuum | Inferred | Well-characterized poly-cis pathway |

| Arabidopsis thaliana | Confirmed | Studies on CRTISO mutants |

| Citrullus lanatus | Inferred | Conserved plant carotenoid pathway |

| Malus domestica | Inferred | Conserved plant carotenoid pathway |

| Zea mays | Inferred | Genetic studies on carotenoid mutants |

| Oryza sativa | Inferred | Genetic studies on carotenoid mutants |

| Lycium barbarum | Inferred | Analysis of carotenoid profiles |

Presence and Pathway Similarities in Microalgae

Dunaliella salina: This halotolerant green microalga is known for its ability to accumulate high levels of β-carotene under stress conditions. The carotenoid biosynthetic pathway in Dunaliella salina is understood to be similar to that in higher plants, proceeding through the poly-cis pathway. frontiersin.orgresearchgate.netmdpi.commdpi.com This implies that this compound is synthesized as an intermediate. While extensive quantitative data on the abundance of this specific isomer in Dunaliella salina is not readily available, its role as a precursor to lycopene is an accepted part of the pathway.

Detection and Biosynthetic Implications in Selected Phototrophic and Heterotrophic Microorganisms

The poly-cis carotenoid biosynthesis pathway, and therefore the involvement of this compound, is not limited to plants and algae but is also found in some phototrophic and heterotrophic microorganisms.

Phototrophic Microorganisms (Cyanobacteria): In the cyanobacterium Synechocystis sp. PCC 6803 , the carotenoid biosynthesis pathway has been shown to proceed via poly-cis intermediates. researchgate.netmdpi.comresearchgate.netnih.govmdpi.com This pathway involves the conversion of 9,9'-di-cis-ζ-carotene to 7,9,7',9'-tetra-cis-lycopene (prolycopene) via this compound. The presence of a carotenoid isomerase ortholog in Synechocystis further supports the functional conservation of this pathway with that of higher plants. nih.gov

Heterotrophic Microorganisms (Fungi): In the ascomycete fungus Fusarium fujikuroi , a well-studied model for secondary metabolism, carotenoid biosynthesis is a notable feature. This fungus produces the acidic xanthophyll neurosporaxanthin. The biosynthetic pathway to this compound involves the formation of various carotenoid intermediates. nih.govfrontiersin.orgcore.ac.uknih.govmdpi.com While the primary end product is not a C40 carotene, the pathway utilizes enzymes homologous to those in the plant carotenoid pathway, suggesting the formation of neurosporene (B1235373) isomers as precursors. The presence of genes such as carB (encoding phytoene (B131915) dehydrogenase) and carRA (encoding phytoene synthase and carotene cyclase) confirms the operation of a carotenoid biosynthetic pathway where this compound would be a likely, albeit transient, intermediate. nih.gov

Metabolic Engineering and Synthetic Biology Applications for 7,9,9 Tri Cis Neurosporene Pathways

Strategies for Directed Enhancement of Specific Carotenoid Accumulation Through Pathway Manipulation

The accumulation of specific carotenoids, such as 7,9,9'-tri-cis-neurosporene, within a microbial host is achievable through precise manipulation of the carotenoid biosynthesis pathway. This involves the strategic overexpression of enzymes responsible for its synthesis and the downregulation or knockout of enzymes that catalyze its subsequent conversion.

In the poly-cis pathway of carotenoid biosynthesis found in plants and some cyanobacteria, this compound is synthesized from 9,9'-dicis-ζ-carotene by the enzyme ζ-carotene desaturase (ZDS). nih.govnih.govias.ac.in This enzyme introduces a double bond at the C7 position of one of the ψ-ionone rings. The accumulation of this compound can, therefore, be enhanced by overexpressing the gene encoding for ZDS. Studies have shown that heterologous expression of ZDS in Escherichia coli successfully converts ζ-carotene into neurosporene (B1235373) and subsequently lycopene (B16060), demonstrating its functional activity in a microbial host. ias.ac.in

Conversely, to prevent the further metabolism of this compound, downstream enzymatic activities must be curtailed. This compound serves as a substrate for two key enzymatic steps. Firstly, it can be further desaturated by ZDS to form 7,9,7',9'-tetracis-lycopene (prolycopene). Secondly, and more critically for pathway control, it is a substrate for the carotenoid isomerase (CRTISO). nih.govnih.gov CRTISO catalyzes the cis-to-trans isomerization of the double bonds at the C9 and C9' positions, converting this compound into more stable trans-isomers, which are then readily cyclized in subsequent biosynthetic steps. nih.gov

Therefore, a key strategy for the specific accumulation of this compound is the downregulation or complete knockout of the crtISO gene. In mutants of Arabidopsis thaliana lacking a functional CRTISO, a significant accumulation of poly-cis-carotenoids, including this compound (also referred to as proneurosporene), is observed, particularly in etiolated tissues. nih.gov This provides a clear genetic blueprint for engineering microbial strains. By creating a microbial chassis that expresses the upstream pathway to produce 9,9'-dicis-ζ-carotene and a potent ZDS, while simultaneously lacking a functional CRTISO, the metabolic flux can be effectively dammed at this compound, leading to its accumulation.

| Gene Target | Strategy | Organism | Outcome | Reference |

| ζ-carotene desaturase (ZDS) | Overexpression | Escherichia coli | Conversion of ζ-carotene to neurosporene and lycopene | ias.ac.in |

| Carotenoid Isomerase (CRTISO) | Knockout/Downregulation | Arabidopsis thaliana | Accumulation of this compound | nih.gov |

| Deoxyxylulose 5-phosphate synthase (DXS) | Overexpression | Escherichia coli | Increased precursor supply for carotenoid synthesis | |

| Isopentenyl diphosphate (B83284) isomerase (IDI) | Overexpression | Escherichia coli | Increased precursor supply for carotenoid synthesis |

Utility of this compound as a Chiral Intermediate in Synthetic Biosystems

While this compound is an acyclic molecule and lacks classical chiral centers (sp3 carbons with four different substituents), the fixed geometry of its cis double bonds imparts a distinct three-dimensional structure that can be considered a form of planar chirality. This specific spatial arrangement of atoms can be critical for the stereospecificity of subsequent enzymatic reactions. The utility of this intermediate in synthetic biosystems, therefore, lies not in providing a traditional chiral building block, but in serving as a conformationally constrained substrate for enzymes that catalyze stereospecific transformations.

The enzymes of the carotenoid biosynthetic pathway are highly stereospecific. For instance, the subsequent cyclization of lycopene to form β-carotene or α-carotene is a stereospecific process catalyzed by lycopene cyclases. While this compound itself is not directly cyclized, its isomerization to specific trans-isomers is a prerequisite for these cyclization reactions. The precise geometry of the cis-isomers influences the efficiency and outcome of the isomerization reactions catalyzed by CRTISO, which in turn dictates the availability of the correct substrate for the cyclases.

The fixed cis-conformation of this compound could be exploited in novel synthetic biology applications. Engineered enzymes could potentially be designed to recognize this specific geometry and perform targeted chemical modifications that would not be possible on the more flexible all-trans isomer. For example, the development of novel hydroxylases or epoxidases that specifically act on the double bonds of this compound could lead to the synthesis of novel, stereochemically defined carotenoid derivatives with potentially unique biological activities.

The table below summarizes the key enzymes interacting with neurosporene isomers and the potential for leveraging their stereospecificity.

| Enzyme | Substrate Isomer(s) | Product Isomer(s) | Potential for Synthetic Biosystems |

| ζ-carotene desaturase (ZDS) | 9,9'-dicis-ζ-carotene | This compound | Production of a conformationally defined intermediate. |

| Carotenoid Isomerase (CRTISO) | This compound | trans-isomers of neurosporene | Control point for directing flux towards or away from cyclized carotenoids. |

| Lycopene Cyclases | All-trans-lycopene | β-carotene, α-carotene | The stereochemistry of the final cyclized products is dependent on the correct isomerization of upstream intermediates. |

While the direct use of this compound as a chiral synthon in traditional organic synthesis has not been reported, its biological role as a stereochemically defined intermediate highlights the importance of geometric isomerism in controlling the flow and outcome of biosynthetic pathways.

Development of Microbial Cell Factories for Carotenoid Production

The development of microbial cell factories offers a promising and sustainable alternative to the chemical synthesis or extraction from natural sources for the production of carotenoids. Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are attractive hosts due to their rapid growth, well-characterized genetics, and the availability of advanced genetic engineering tools.

The construction of a microbial cell factory for the production of this compound would involve the heterologous expression of the necessary biosynthetic genes in a suitable microbial host. The core components of such a system would include:

Upstream Pathway for Precursor Supply: Genes encoding the enzymes of the MEP pathway (e.g., from E. coli) to ensure a high flux of IPP and DMAPP.

Carotenoid Backbone Synthesis: Genes for geranylgeranyl pyrophosphate synthase (CrtE), phytoene (B131915) synthase (CrtB), and phytoene desaturase (CrtI from a bacterial source or PDS from a plant source) to produce the precursor ζ-carotene.

Synthesis of the Target Intermediate: The gene for ζ-carotene desaturase (ZDS) from a plant source to convert ζ-carotene isomers to this compound.

Accumulation of the Target Intermediate: The absence of a functional carotenoid isomerase (CRTISO) is crucial. This can be achieved by using a host that naturally lacks this enzyme or by knocking out the corresponding gene if present.

Several studies have demonstrated the feasibility of producing various carotenoids in E. coli and S. cerevisiae. For instance, the production of lycopene and β-carotene has been successfully achieved by introducing the corresponding biosynthetic genes from bacteria and fungi. The production of neurosporene has also been reported in engineered E. coli. researchgate.net Building on this, the specific production of this compound is a logical next step.

The table below outlines a potential genetic makeup for an E. coli strain engineered to produce this compound.

| Enzyme | Gene | Source Organism (Example) | Function |

| Geranylgeranyl pyrophosphate synthase | crtE | Pantoea ananatis | Synthesis of GGPP |

| Phytoene synthase | crtB | Pantoea ananatis | Synthesis of phytoene |

| Phytoene desaturase | crtI | Pantoea ananatis | Desaturation of phytoene to lycopene (can be adapted for ζ-carotene production) |

| ζ-carotene desaturase | ZDS | Arabidopsis thaliana | Conversion of ζ-carotene to this compound |

Optimization of such a microbial factory would involve balancing the expression levels of the heterologous genes, optimizing fermentation conditions (e.g., media composition, temperature, and aeration), and potentially implementing strategies to enhance product tolerance and export. The development of such a system would not only provide a sustainable source of this compound for research and potential applications but also serve as a platform for the synthesis of other novel poly-cis-carotenoids.

Emerging Research Directions and Future Perspectives

Integrated Omics Approaches for Comprehensive Pathway Understanding

A complete understanding of the biosynthesis and regulation of 7,9,9'-tri-cis-neurosporene necessitates the integration of multiple high-throughput "omics" technologies. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a multi-layered view of the carotenoid biosynthetic network.

Integrated transcriptomic and metabolomic analyses have become powerful tools for dissecting carotenoid biosynthesis in various plants. Studies in sweet potato, tomato, and coffee have successfully identified key structural genes, including phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), whose expression levels correlate with the accumulation of specific carotenoids. For instance, metabolomic profiling can precisely quantify the flux through the pathway, identifying bottlenecks and potential regulatory control points that affect the transient accumulation of intermediates like this compound.

A key technique in these integrated analyses is Weighted Gene Co-expression Network Analysis (WGCNA), which helps identify modules of co-expressed genes and their correlation with specific metabolite profiles. This approach can uncover novel regulatory genes, such as transcription factors (e.g., MYB, bHLH, NAC), that govern the expression of biosynthetic enzymes involved in the poly-cis pathway. By applying these methodologies, researchers can build comprehensive models that explain how genetic and environmental factors influence the flow of precursors through this compound to produce the final array of carotenoid products.

Table 1: Key Genes in the Carotenoid Biosynthesis Pathway Identified Through Omics Approaches

| Gene Abbreviation | Enzyme Name | Function in Pathway | Relevance to cis-Isomers |

|---|---|---|---|

| PSY | Phytoene Synthase | Catalyzes the first committed step, forming 15-cis-phytoene. | Initiates the poly-cis pathway. |

| PDS | Phytoene Desaturase | Introduces two double bonds into 15-cis-phytoene. | Produces 9,15,9'-tri-cis-ζ-carotene. |

| Z-ISO | ζ-Carotene Isomerase | Isomerizes the central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene. | Essential for the subsequent desaturation step. |

| ZDS | ζ-Carotene Desaturase | Catalyzes two desaturation steps, producing 7,9,9'-tri-cis-neurosporene and then 7,9,7',9'-tetra-cis-lycopene. | Directly synthesizes 7,9,9'-tri-cis-neurosporene. |

| CRTISO | Carotenoid Isomerase | Isomerizes poly-cis-carotenoids, such as 7,9,9'-tri-cis-neurosporene, toward all-trans configurations. | Key enzyme acting upon 7,9,9'-tri-cis-neurosporene to produce downstream all-trans products. |

Computational Modeling and Systems Biology of Carotenoid Networks

Computational modeling and systems biology offer powerful predictive tools to understand the dynamic behavior of complex metabolic networks like carotenoid biosynthesis. These approaches can simulate the flow of metabolites (flux) through the pathway and predict how genetic perturbations will affect the accumulation of specific isomers, including this compound.

Flux balance analysis (FBA) is a computational method used to predict metabolic fluxes in a genome-scale model. By applying FBA to the carotenoid network, researchers have identified optimal pathways for the production of compounds like lycopene (B16060), with some analyses suggesting pathway routes involving intermediates such as 9,9'-Di-cis-ζ-Carotene and 7,9,7',9'-Tetra-cis-lycopene. Such models can be used to design metabolic engineering strategies to, for example, maximize the production of a desired cis-isomer by identifying key enzymes to upregulate or competing pathways to downregulate.

Furthermore, molecular modeling techniques, including homology modeling and molecular dynamics simulations, are being used to gain insight into the structure and function of carotenoid biosynthetic enzymes. These methods can predict how specific enzymes interact with their cis- or trans-substrates, helping to explain the substrate specificity and reaction mechanisms of enzymes like ZDS and CRTISO. This detailed understanding is crucial for protein engineering efforts aimed at modifying enzyme activity for biotechnological applications.

Discovery of Novel Enzymes and Reaction Mechanisms in cis-Carotenoid Metabolism

While the core enzymes of the plant poly-cis carotenoid pathway are known, the search for novel enzymes and a deeper understanding of their reaction mechanisms remain active areas of research. The discovery of the carotenoid isomerase (CRTISO) was a landmark, revealing that plants utilize a distinct, multi-enzyme poly-cis pathway for desaturation, in contrast to the single enzyme (CrtI) used in the all-trans pathway of many bacteria.

CRTISO is responsible for converting poly-cis-carotenoids into their all-trans counterparts, a crucial step for the biosynthesis of essential downstream products like β-carotene. Similarly, the identification of a second, light-independent isomerase, Z-ISO (ζ-carotene isomerase), highlighted another critical control point in the pathway. Research continues to focus on elucidating the precise catalytic mechanisms of these isomerases. For example, Z-ISO utilizes a novel heme-based mechanism to catalyze the isomerization of the central double bond, a process not previously described for any heme protein. Future research may uncover additional regulatory enzymes, substrate-channeling complexes, or feedback inhibition mechanisms that fine-tune the flux through cis-intermediates like this compound.

Precision Metabolic Engineering for Targeted Isomer Production

Advances in synthetic biology and metabolic engineering, particularly the development of CRISPR/Cas9 gene-editing technology, are enabling the precise manipulation of carotenoid pathways. This opens the possibility of engineering plants or microorganisms to accumulate specific, high-value carotenoid isomers that are normally present only transiently, such as this compound.

Researchers have successfully used CRISPR/Cas9 to knock out or modify key genes in the carotenoid pathway in various crops, including tomato, carrot, and kiwifruit. By targeting enzymes downstream of this compound, such as CRTISO or lycopene cyclases, it may be possible to block the pathway and force the accumulation of this specific tri-cis isomer. Conversely, overexpressing the ζ-carotene desaturase (ZDS) enzyme, which produces this compound, could increase the metabolic flux towards it.

These precision engineering strategies allow for the targeted production of specific compounds without the introduction of foreign DNA, a significant advantage for crop development. The ability to create custom carotenoid profiles could lead to crops with enhanced nutritional properties or to the development of microbial cell factories for the industrial production of rare cis-isomers for applications in the food, pharmaceutical, and cosmetic industries.

Q & A

Q. What methodologies are recommended for detecting and quantifying 7,9,9'-tri-cis-neurosporene in biological samples?

To detect and quantify 7,9,9'-tri-cis-neurosporene, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS) is standard. For example, details the use of HPLC system 1 with specific retention time correlations to differentiate cis-isomers based on double-bond configurations . GC-MS, as noted in , can also be employed for volatile derivatives, though derivatization protocols must preserve the compound’s stereochemical integrity. Calibration with purified standards (e.g., isolated from tangerine fruits via HPLC, as in ) is critical to ensure accuracy .